Structural Elucidation and Analytical Profiling of Zafirlukast Impurity D: A Technical Guide
Structural Elucidation and Analytical Profiling of Zafirlukast Impurity D: A Technical Guide
Executive Summary
Zafirlukast is a highly potent, orally active cysteinyl leukotriene type 1 (CysLT1) receptor antagonist, widely utilized in the chronic maintenance and prophylactic treatment of asthma[1]. During the manufacturing of the active pharmaceutical ingredient (API), stringent analytical control of process-related impurities is mandated to comply with International Council for Harmonisation (ICH) Q3A guidelines. Among the critical process-related impurities is Zafirlukast Impurity D (also designated in pharmacopeial monographs as Zafirlukast Related Compound D or the m-Tolyl Isomer).
This whitepaper provides an in-depth mechanistic and structural analysis of Impurity D, detailing its chemical identity, synthetic origins, and the self-validating analytical protocols required by drug development professionals for its isolation and characterization.
Chemical Identity & Structural Elucidation
Zafirlukast Impurity D is a precise positional isomer of the Zafirlukast API. While the active therapeutic molecule utilizes an ortho-toluenesulfonamide moiety, Impurity D is characterized by a meta-toluenesulfonamide substitution[2][3].
Quantitative Data: Physicochemical Comparison
The structural deviation—shifting a single methyl group from the 2-position (ortho) to the 3-position (meta) on the terminal phenyl ring—does not alter the molecular weight or empirical formula. However, this spatial rearrangement impacts the topological polar surface area, necessitating its strict quantification (<0.15% threshold) in the final API[3].
| Property | Zafirlukast (API) | Zafirlukast Impurity D |
| Chemical Name (IUPAC) | Cyclopentyl N-[3-[[2-methoxy-4-[[(2-methylphenyl)sulfonylamino]carbonyl]phenyl]methyl]-1-methylindol-5-yl]carbamate | Cyclopentyl N-[3-[[2-methoxy-4-[[(3-methylphenyl)sulfonylamino]carbonyl]phenyl]methyl]-1-methylindol-5-yl]carbamate |
| Isomeric Difference | ortho-methyl substitution | meta-methyl substitution |
| Molecular Formula | C₃₁H₃₃N₃O₆S | C₃₁H₃₃N₃O₆S |
| Molecular Weight | 575.68 g/mol | 575.68 g/mol |
| CAS Number | 107753-78-6 | 1159195-69-3 |
| Pharmacopeial Status | Active Pharmaceutical Ingredient | USP Related Compound D |
Mechanistic Origins & Synthetic Pathway
Expertise & Experience: Causality of Impurity Formation Impurity D is not a downstream degradation product (e.g., resulting from hydrolysis, oxidation, or photolysis); rather, it is a direct process-related intermediate. The core scaffold of Zafirlukast is synthesized via the amidation of a highly functionalized indole-benzoic acid intermediate with o-toluenesulfonamide[3].
The formation of Impurity D is directly causal to the purity of the o-toluenesulfonamide starting reagent. Commercially sourced o-toluenesulfonamide frequently contains trace amounts of its regioisomer, m-toluenesulfonamide. Because the chemical reactivity and nucleophilicity of the meta-isomer are nearly identical to the ortho-isomer under standard coupling conditions (e.g., using coupling agents in acetonitrile), the m-toluenesulfonamide readily participates in the amidation step, yielding Zafirlukast Impurity D as a minor byproduct[3].
Formation pathway of Zafirlukast Impurity D via competitive amidation of isomeric sulfonamides.
Analytical Characterization Protocols
Due to the isobaric nature of Zafirlukast and Impurity D, standard mass spectrometry alone is insufficient for definitive identification. The following self-validating protocol outlines the orthogonal techniques required to isolate and confirm the regiochemistry of the meta-isomer.
Protocol: Isolation and Structural Elucidation of Impurity D
Step 1: Chromatographic Enrichment (Preparative HPLC)
-
Rationale: The positional isomers possess nearly identical polarities, rendering normal-phase chromatography ineffective. Reverse-phase chromatography is required to exploit minute differences in the hydrophobic surface area of the ortho vs. meta methyl groups.
-
Action: Utilize a reverse-phase C18 preparative column (e.g., 250 mm × 21.2 mm, 5 µm). Employ a gradient mobile phase consisting of 0.1% Trifluoroacetic acid (TFA) in water (Solvent A) and Acetonitrile (Solvent B).
-
Self-Validation: Monitor the eluent at 225 nm. Collect fractions corresponding to the Relative Retention Time (RRT) of ~1.05-1.10. Re-inject the collected fraction on an analytical HPLC to verify a purity of >95% before proceeding to solvent evaporation[3].
Step 2: Mass Spectrometry (LC-ESI-MS)
-
Rationale: To confirm that the isolated fraction is an isomer of the API and not a structurally distinct byproduct (e.g., a desalkylated degradant).
-
Action: Perform Electrospray Ionization Mass Spectrometry (ESI-MS) in positive ion mode.
-
Self-Validation: The spectrum must yield a protonated molecular ion [M+H]+ at m/z 576.2. The exact mass match with the Zafirlukast standard confirms the isolated compound is an isobaric isomer[3].
Step 3: Nuclear Magnetic Resonance (1H-NMR & 2D COSY)
-
Rationale: Mass spectrometry cannot distinguish between ortho, meta, and para methyl substitutions on the benzenesulfonamide ring. NMR is the only definitive method to assign the regiochemistry.
-
Action: Dissolve the purified fraction in DMSO- d6 . Acquire 1H-NMR at 400 MHz or higher.
-
Self-Validation: Analyze the aromatic region (7.0 - 8.0 ppm).
-
Zafirlukast (API): Exhibits a splitting pattern characteristic of an ortho-substituted ring (four contiguous aromatic protons with specific ortho couplings).
-
Impurity D: Exhibits a meta-substitution pattern. Look for the diagnostic isolated aromatic proton (H-2 on the sulfonamide ring) appearing as a narrow singlet or fine doublet with a small meta coupling constant ( J≈1.5−2.0 Hz). The presence of this distinct signal unequivocally validates the structural identity as the m-tolyl isomer[2][3].
-
Regulatory & Quality Control Implications
Under ICH Q3A(R2) guidelines, any impurity in a new drug substance exceeding the 0.10% threshold must be structurally identified, and if exceeding 0.15%, it must be toxicologically qualified. Because Impurity D originates from raw material contamination rather than downstream degradation, the most robust control strategy is establishing stringent incoming quality control (IQC) specifications for the o-toluenesulfonamide starting material. Relying solely on downstream purification is resource-intensive and yields significant API loss[1].
References
- Zafirlukast Related Compound D | CAS No. 1159195-69-3 | Clearsynth - Clearsynth.
- Zafirlukast Related Compound D - SRIRAMCHEM - Sriramchem.
- (PDF)
- Zafirlukast Impurities and Rel
